

(4-Bromo-3-methoxyphenyl)methanol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromo-3-methoxyphenyl)methanol
Cat. No.:	B096659

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **(4-Bromo-3-methoxyphenyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(4-Bromo-3-methoxyphenyl)methanol**, a key intermediate in organic synthesis and drug discovery.

Chemical and Physical Properties

(4-Bromo-3-methoxyphenyl)methanol, also known as 4-Bromo-3-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	17100-64-0	[1]
Molecular Formula	C ₈ H ₉ BrO ₂	[1]
Molecular Weight	217.07 g/mol	[1]
Exact Mass	217.06 Da	[1]
Appearance	White to off-white solid	
Predicted Density	1.513 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	306.8 ± 27.0 °C	[1]
Predicted Flash Point	139.3 ± 23.7 °C	[1]
Predicted Refractive Index	1.570	[1]
Predicted XLogP3	1.7	[1]

Spectroscopic Data

While specific experimental spectra for **(4-Bromo-3-methoxyphenyl)methanol** are not readily available in the searched literature, data for the closely related isomer, (3-Bromo-4-methoxyphenyl)methanol (CAS 38493-59-3), provides valuable insight into the expected spectral characteristics.

¹H NMR (300 MHz, CDCl₃) of (3-Bromo-4-methoxyphenyl)methanol:

- δ 7.57 (d, J=2.2Hz, 1H, Ar-H)
- δ 7.27 (dd, J=8.6, 2.2Hz, 1H, Ar-H)
- δ 6.88 (d, J=8.6Hz, 1H, Ar-H)
- δ 4.61 (s, 2H, CH₂)
- δ 3.90 (s, 3H, OCH₃)[\[2\]](#)

¹³C NMR (75MHz, CDCl₃) of (3-Bromo-4-methoxyphenyl)methanol:

- δ 134.6 (Ar-C)
- δ 132.4 (Ar-C)
- δ 112.0 (Ar-CH)
- δ 111.8 (Ar-CH)
- δ 64.4 (CH₂)
- δ 56.4 (OCH₃)^[2]

Synthesis and Purification

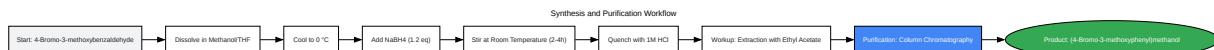
(4-Bromo-3-methoxyphenyl)methanol is commonly synthesized via the reduction of its corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde.

Experimental Protocol: Reduction of 4-Bromo-3-methoxybenzaldehyde

This protocol describes the reduction of 4-bromo-3-methoxybenzaldehyde to **(4-Bromo-3-methoxyphenyl)methanol** using sodium borohydride.

Materials:

- 4-Bromo-3-methoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH) or Tetrahydrofuran (THF)
- Deionized water
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)

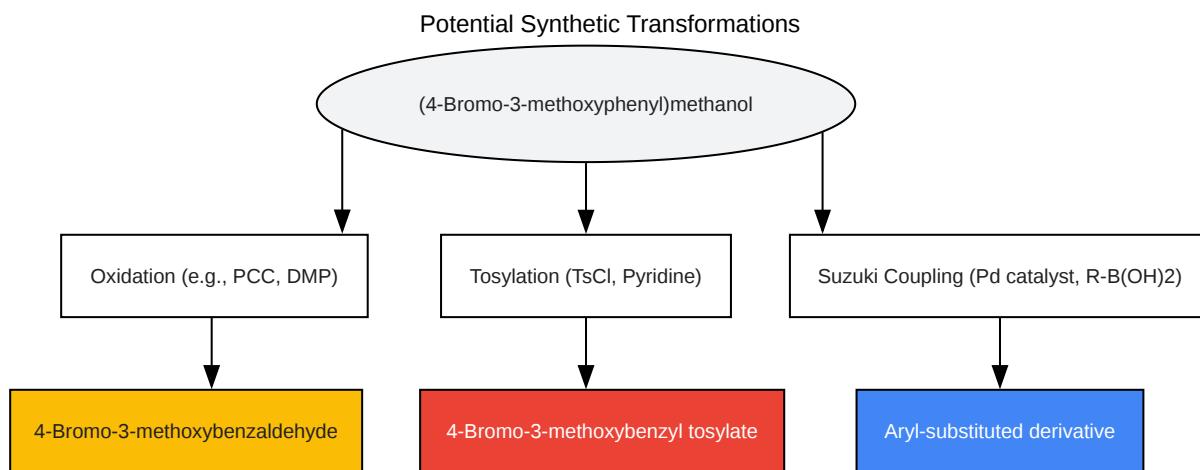

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde (1.0 eq) in methanol or THF (approximately 10 volumes).
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **(4-Bromo-3-methoxyphenyl)methanol** can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(4-Bromo-3-methoxyphenyl)methanol**.

Reactivity and Applications in Drug Development

(4-Bromo-3-methoxyphenyl)methanol is a versatile building block in medicinal chemistry. The presence of the bromo-, methoxy-, and hydroxyl- functionalities allows for a variety of chemical transformations. The aromatic bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions. This makes the compound a valuable precursor for the synthesis of more complex molecules with potential biological activity.

[Click to download full resolution via product page](#)

Caption: Reactivity of **(4-Bromo-3-methoxyphenyl)methanol** in organic synthesis.

Safety and Handling

(4-Bromo-3-methoxyphenyl)methanol should be handled with care in a well-ventilated area or a chemical fume hood.[1]

Hazard Statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid contact with skin and eyes.
- Avoid inhalation of dust or vapors.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-BROMO-4-METHOXYBENZYL ALCOHOL | 38493-59-3 [chemicalbook.com]
- To cite this document: BenchChem. [(4-Bromo-3-methoxyphenyl)methanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096659#4-bromo-3-methoxyphenyl-methanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com